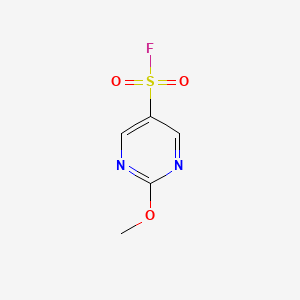

2-Methoxypyrimidine-5-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidine-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIZSTJWQVENFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 2-Methoxypyrimidine-5-Sulfonyl Fluoride in SuFEx Chemistry

Topic: 2-Methoxypyrimidine-5-sulfonyl fluoride mechanism of action in SuFEx chemistry Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Goldilocks" Electrophile

In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, 2-Methoxypyrimidine-5-sulfonyl fluoride (2-OMe-Pyr-5-SF) represents a sophisticated balance between latent stability and context-dependent reactivity. Unlike highly reactive sulfonyl chlorides which succumb to rapid hydrolysis, or inert alkyl sulfonyl fluorides requiring harsh activation, 2-OMe-Pyr-5-SF occupies a "Goldilocks" zone.

This guide analyzes the mechanistic underpinnings of this probe, focusing on how the electron-deficient pyrimidine core enhances electrophilicity at the sulfur(VI) center, while the methoxy substituent modulates selectivity. This molecule serves as a premier example of heteroaryl SuFEx probes used for covalent protein modification and fragment-based drug discovery (FBDD).

Molecular Architecture & Electronic Theory

To understand the mechanism, one must first deconstruct the electronic environment surrounding the sulfur atom. The reactivity of 2-OMe-Pyr-5-SF is dictated by the interplay between the pyrimidine ring, the methoxy group, and the sulfonyl fluoride warhead.

The Pyrimidine Activation Effect

The pyrimidine ring is significantly more electron-deficient than a benzene ring due to the electronegativity of the two nitrogen atoms.

-

Inductive Withdrawal (-I): The nitrogen atoms at positions 1 and 3 pull electron density away from the ring carbons.

-

Result: The carbon at position 5 (C5), to which the sulfonyl group is attached, becomes electron-poor. This deficiency is transmitted to the sulfur atom, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to phenylsulfonyl fluoride.

The Methoxy Modulation

The methoxy group at position 2 serves a dual purpose:

-

Solubility: It enhances the compound's solubility in polar organic solvents and aqueous buffers, critical for biological applications.

-

Electronic Fine-Tuning: While oxygen is electronegative (-I effect), it is also a resonance donor (+M effect). In the pyrimidine system, the methoxy group donates electron density into the ring. However, because the sulfonyl group is at the meta-like position relative to the methoxy (C5 vs C2), the resonance stabilization is less direct than if they were para. This ensures the sulfur remains sufficiently electrophilic for SuFEx, preventing the molecule from becoming "dead" to reaction.

Table 1: Comparative Reactivity Profile

| Feature | Phenylsulfonyl Fluoride | 2-OMe-Pyr-5-SF | Sulfonyl Chloride |

| S-X Bond Energy | ~90 kcal/mol (High) | ~88-90 kcal/mol (High) | ~46 kcal/mol (Low) |

| Hydrolytic Stability | Excellent | Very Good | Poor |

| Electrophilicity | Moderate | High (Activated by N-heterocycle) | Very High |

| Mechanism | SuFEx (Context Dependent) | SuFEx (Proximity Enhanced) | Non-specific SN2 |

| Primary Application | Synthetic Chemistry | Chem-Bio / Covalent Probes | Reagent Synthesis |

Mechanism of Action: The SuFEx Event

The reaction of 2-OMe-Pyr-5-SF with a nucleophile (Nu⁻ or Nu-H) follows a substitution mechanism unique to sulfur(VI). It is distinct from standard carbon-based Sɴ2 reactions due to the geometry and the stability of the fluoride leaving group.

The Pathway

-

Nucleophilic Approach: The nucleophile (e.g., a Tyrosine phenol, Lysine amine, or catalytic enolate) approaches the sulfur center. The geometry transitions from tetrahedral to a trigonal bipyramidal intermediate (or transition state).

-

Transition State Stabilization: The electron-deficient pyrimidine ring stabilizes the buildup of negative charge on the transition state.

-

Fluoride Departure: The S-F bond cleavage is heterolytic. Crucially, this step is often assisted by the local environment. In protein labeling, a neighboring hydrogen bond donor (H-bond) or a silyl group (in synthetic applications) stabilizes the departing fluoride ion (F⁻), forming [F...H...Base] or R3Si-F.

-

Irreversible Ligation: The result is a stable sulfonamide or sulfonate linkage.

Visualization: Mechanistic Flow

The following diagram illustrates the activation and substitution pathway.[1]

Figure 1: Step-wise mechanism of SuFEx reaction for 2-Methoxypyrimidine-5-sulfonyl fluoride, highlighting the transition from latent electrophile to stable covalent adduct.

Experimental Protocols

Protocol A: Synthetic Coupling (Sulfonamide Formation)

Target: Synthesis of a drug-like small molecule library. Reagents: 2-OMe-Pyr-5-SF, Primary/Secondary Amine, Base (DIPEA or DABCO).

-

Preparation: Dissolve 2-OMe-Pyr-5-SF (1.0 equiv) in MeCN or DCM.

-

Activation: Add the amine (1.2 equiv).

-

Catalysis (Optional but recommended): Add DABCO (1.5 equiv) or Ca(NTf2)2 (5 mol%) if the amine is unreactive.

-

Why? DABCO forms a transient, highly reactive sulfonylammonium species.

-

-

Reaction: Stir at Room Temperature (RT) for 2-4 hours.

-

Validation: Monitor by LC-MS. The disappearance of the parent mass (M+H) and appearance of the sulfonamide product confirms SuFEx.

-

Workup: Dilute with EtOAc, wash with water/brine. The fluoride byproduct is water-soluble and easily removed.

Protocol B: Covalent Protein Labeling (Chem-Bio)

Target: Labeling a specific Tyrosine or Lysine residue on a target protein. Context: Aqueous buffer, physiological pH.

-

Buffer Selection: PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris if high concentrations are used, though SuFEx is generally chemoselective.

-

Incubation: Add 2-OMe-Pyr-5-SF (10-100 µM final conc.) to the protein solution (1-5 µM).

-

Note: Predissolve the probe in DMSO (maintain <1% DMSO final).

-

-

Timing: Incubate at 37°C for 1-12 hours.

-

Self-Validation: SuFEx is slower than Michael additions. If reaction is instant, check for non-specific binding.

-

-

Quenching: Stop reaction by protein precipitation or rapid gel filtration.

-

Analysis: Digest protein with Trypsin and analyze via LC-MS/MS. Look for a mass shift of +186.19 Da (Molecular weight of the 2-OMe-Pyr-5-SO2 moiety minus the displaced proton).

Applications in Drug Discovery[1][3][4][5][6]

The 2-methoxypyrimidine scaffold is not just a reagent; it is a "privileged structure" in medicinal chemistry.

Covalent Inhibition

By attaching this warhead to a ligand that binds a specific protein pocket, you create a Targeted Covalent Inhibitor (TCI) .

-

Mechanism: The ligand guides the molecule to the active site. The high local concentration pushes the SuFEx reaction with a nearby nucleophile (Proximity Effect), even if that nucleophile is not intrinsically hyper-reactive.

-

Selectivity: Free 2-OMe-Pyr-5-SF is relatively stable in the cytosol (glutathione resistant), reducing off-target toxicity compared to acrylamides.

Visualization: Drug Discovery Workflow

The following graph depicts the decision tree for using this probe in FBDD (Fragment-Based Drug Discovery).

Figure 2: Workflow for utilizing SuFEx fragments like 2-OMe-Pyr-5-SF in covalent drug discovery.

References

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. Link

-

Dong, J., et al. (2020). SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) and Its Applications. Accounts of Chemical Research. Link

-

Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link

-

Genentech/Scripps Research. (2023). Proximity-enabled sulfur fluoride exchange reaction in the protein context.[3] Chemical Science.[4][5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

Reactivity Profile of Pyrimidine-Based Sulfonyl Fluorides

Executive Summary

Pyrimidine-based sulfonyl fluorides represent a privileged class of electrophiles in the modern drug discovery pharmacopeia. Unlike traditional Michael acceptors (e.g., acrylamides) that target cysteine, sulfonyl fluorides (SFs) operate via Sulfur-Fluoride Exchange (SuFEx), enabling the covalent targeting of "harder" nucleophiles such as Tyrosine, Lysine, Serine, and Histidine.[1][2][3]

This guide details the physicochemical behavior of the pyrimidine-SF scaffold. It contrasts the electron-deficient nature of the pyrimidine core with traditional phenyl-SFs, explaining how this influences hydrolytic stability and bioconjugation rates. We provide validated synthetic protocols and a kinetic profiling workflow to empower medicinal chemists to deploy these warheads effectively.

The Chemical Basis of Reactivity

Electronic Tuning: Pyrimidine vs. Benzene

The reactivity of a sulfonyl fluoride is governed by the electrophilicity of the sulfur(VI) center. The pyrimidine ring, being a

-

The "Goldilocks" Zone: Phenyl-SFs are often too stable (slow reaction kinetics), while aliphatic SFs can be unpredictably reactive. Pyrimidine-SFs occupy a "Goldilocks" zone. The nitrogen atoms in the ring pull electron density away from the sulfur, increasing the

character of the sulfur atom compared to a phenyl analog. -

Positional Isomerism Matters:

-

2- and 4-positions: Highly electron-deficient. SFs at these positions are more reactive toward nucleophiles but also more susceptible to hydrolysis.

-

5-position: The least electron-deficient position on the pyrimidine ring (meta to both nitrogens). SFs here mimic the stability profile of electron-poor phenyl rings (e.g., nitro-benzene SFs).

-

The SuFEx Mechanism

Unlike

-

Context-Dependent Reactivity: In isolation (pH 7.4 buffer), pyrimidine-SFs are remarkably stable. However, inside a protein pocket, specific residues (e.g., an adjacent Arginine or the oxyanion hole) can activate the fluoride leaving group via H-bonding, accelerating the reaction by orders of magnitude.

Mechanism Diagram

The following diagram illustrates the activation of a pyrimidine-SF by a protein environment, leading to covalent modification.

Figure 1: Mechanism of SuFEx-mediated covalent inhibition. The protein microenvironment activates the otherwise stable S-F bond.

Synthetic Accessibility & Modular Assembly

Synthesis of heteroaryl sulfonyl fluorides requires care to avoid hydrolysis of the intermediate sulfonyl chloride. We recommend the "Green Oxidative Fluorination" route for its operational simplicity and high yields.

Recommended Protocol: Thiol to Sulfonyl Fluoride

This method avoids the isolation of unstable heteroaryl sulfonyl chlorides.

Reagents:

-

Starting Material: Pyrimidine-thiol (or disulfide).

-

Oxidant: Trichloroisocyanuric acid (TCCA) or NaOCl.

-

Fluoride Source: Potassium Bifluoride (

) or Potassium Fluoride ( -

Solvent: Acetonitrile/Water (1:1).

Step-by-Step Methodology:

-

Preparation: Dissolve the pyrimidine-thiol (1.0 equiv) in MeCN at 0°C.

-

Oxidative Chlorination: Add TCCA (0.4 equiv) slowly. Stir for 15 min. Note: This generates the sulfonyl chloride in situ.[4]

-

Fluorination: Immediately add a saturated aqueous solution of

(2.0 equiv). -

Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography (usually minimal purification needed due to high conversion).

Critical Control Point: Do not let the reaction sit at the chloride stage. Pyrimidine sulfonyl chlorides are prone to hydrolysis to the sulfonic acid, which is a dead-end byproduct.

Biological Application: Kinetic Profiling

To validate a pyrimidine-SF as a chemical probe or drug candidate, one must establish its stability-reactivity window.

Stability vs. Reactivity Data

The following table contrasts hypothetical half-lives (

| Scaffold Type | Substituent | Electronic Character | Reactivity (k_inact/K_I) | |

| Phenyl-SF | Unsubstituted | Neutral | > 48 Hours | Low |

| Phenyl-SF | 4-Nitro | Electron Poor | ~ 12 Hours | Moderate |

| Pyrimidine-5-SF | Unsubstituted | Moderate EWG | ~ 24 Hours | High (Targeted) |

| Pyrimidine-2-SF | Unsubstituted | Strong EWG | < 4 Hours | Very High (Promiscuous) |

| Aliphatic-SF | Ethyl | Electron Rich | > 7 Days | Low |

Kinetic Assay Workflow

To determine the specific reactivity of your pyrimidine-SF against a target protein (e.g., a kinase), follow this LC-MS/MS workflow.

Figure 2: Kinetic profiling workflow for validating covalent modification.

Protocol Notes:

-

Mass Shift: A successful SuFEx reaction results in the loss of Fluoride (-19 Da) and the addition of the sulfonyl group. However, in mass spectrometry, you look for the mass of the whole inhibitor minus Fluoride attached to the peptide.

-

19F NMR Validation: A disappearance of the sulfonyl fluoride signal (~ +65 ppm) and appearance of free fluoride (~ -120 ppm) confirms the reaction has occurred.

Case Study: Targeting Kinase Lysines

Pyrimidine-SFs are particularly effective at targeting the catalytic Lysine (via the

Why Pyrimidine?

The pyrimidine core often mimics the adenine ring of ATP, providing initial non-covalent binding affinity (

Example:

-

Warhead: Pyrimidine-5-sulfonyl fluoride.

-

Outcome: The inhibitor binds reversibly to the hinge region.[6] The SF warhead is positioned near Lys745. The basic environment lowers the pKa of the Lysine amine, facilitating the attack on the sulfur, displacing fluoride.

References

-

SuFEx Click Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][7] Angewandte Chemie International Edition. [Link]

-

Kinase Probes: Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., ... & Taunton, J. (2017).[8] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[8] Journal of the American Chemical Society. [Link]

-

Synthesis of Sulfonyl Fluorides: Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl fluorides.[2] The Journal of Organic Chemistry. [Link]

-

Chemical Biology Reviews: Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. MedChemComm. [Link]

Sources

- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. theballlab.com [theballlab.com]

- 5. chimia.ch [chimia.ch]

- 6. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Covalent inhibition potential of 2-Methoxypyrimidine-5-sulfonyl fluoride

Technical Whitepaper: Covalent Targeting with 2-Methoxypyrimidine-5-sulfonyl Fluoride

Executive Summary

This technical guide evaluates 2-Methoxypyrimidine-5-sulfonyl fluoride (2-OMe-Pyr-SF) as a privileged scaffold for covalent protein modification. Unlike traditional cysteine-targeting acrylamides, this compound leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to target "harder" nucleophiles—specifically Tyrosine, Lysine, and Histidine—under physiological conditions.

This guide addresses the specific physicochemical properties of the 2-methoxypyrimidine scaffold, which occupies a "Goldilocks" zone of reactivity: the electron-deficient pyrimidine ring activates the sulfonyl fluoride warhead, while the electron-donating methoxy group provides essential hydrolytic stability absent in bare heteroaryl sulfonyl fluorides.

Mechanistic Basis: The SuFEx Warhead & Scaffold Logic

The Warhead: Sulfonyl Fluoride (–SO₂F)

The sulfonyl fluoride moiety acts as a "sleeping beauty" electrophile. It is generally stable in aqueous plasma and cytosolic environments but becomes hyper-reactive when bound in a protein pocket that stabilizes the transition state (often via hydrogen bonding to the sulfonyl oxygens) or provides a proximal base.

-

Reaction Type: Nucleophilic Substitution at Sulfur (S_N2-like).

-

Leaving Group: Fluoride (F⁻).

-

Selectivity: Context-dependent.[1]

-

Tyrosine (Tyr): Forms a sulfonate ester (Ar–O–SO₂–R). Preferred in solvent-accessible areas or when proximal to basic residues (Arg/Lys) that lower the phenol pKa.

-

Lysine (Lys): Forms a sulfonamide (R–NH–SO₂–R).

-

Histidine (His): Forms a sulfonyl-imidazolium species (often transient or catalytic, but can be stable).

-

The Scaffold: 2-Methoxypyrimidine

The choice of the heteroaromatic ring is critical for tuning reactivity.

-

Activation: The pyrimidine ring is electron-deficient (pi-deficient). Placing the sulfonyl group at the 5-position (meta to both nitrogens) creates a highly electrophilic center compared to a standard phenyl ring.

-

Stabilization: Unsubstituted pyrimidine-5-sulfonyl fluorides are prone to hydrolysis and SO₂ extrusion. The 2-methoxy group is an Electron Donating Group (EDG) by resonance. It pushes electron density into the ring (specifically to positions 4 and 6, and inductively stabilizes the system), counteracting the extreme instability of the parent heterocycle while maintaining sufficient reactivity for protein labeling.

Diagram 1: Mechanistic Pathway of 2-OMe-Pyr-SF

Caption: Mechanism of SuFEx-mediated covalent modification. The reaction is driven by the specific local environment of the protein pocket.

Experimental Protocols

Stability Profiling (Pre-Validation)

Before biological application, the hydrolytic stability of the probe must be verified, as heteroaryl sulfonyl fluorides can degrade in standard buffers.

Protocol:

-

Preparation: Dissolve 2-OMe-Pyr-SF to 10 mM in DMSO-d6.

-

Dilution: Dilute to 500 µM in PBS (pH 7.4) containing 10% D₂O (for NMR lock).

-

Monitoring: Acquire ¹H-NMR or ¹⁹F-NMR spectra at t=0, 1h, 4h, 12h, and 24h at 37°C.

-

Endpoint: Measure the disappearance of the sulfonyl fluoride signal and appearance of free fluoride or sulfonic acid hydrolysis product.

-

Pass Criteria: >80% intact after 4 hours.

-

Covalent Labeling & Mass Spectrometry Mapping

This workflow identifies the specific residue modified by the inhibitor.

Step-by-Step Methodology:

-

Incubation:

-

Incubate purified target protein (10 µM) with 2-OMe-Pyr-SF (50–100 µM) in HEPES buffer (pH 7.5) for 1–4 hours at 37°C.

-

Control: Incubate protein with DMSO only.

-

-

Quenching & Digestion:

-

Quench with 4x Laemmli buffer or precipitate with cold acetone.

-

Redissolve in 8M Urea/50mM NH₄HCO₃.

-

Reduce (DTT, 5 mM, 30 min) and Alkylate (Iodoacetamide, 15 mM, 30 min).

-

Dilute Urea to <1M and digest with Trypsin (1:50 enzyme:protein ratio) overnight.

-

-

LC-MS/MS Analysis:

-

Inject peptides onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Search Parameters:

-

Variable Modification: Add the specific mass shift of the 2-methoxypyrimidine-5-sulfonyl moiety.

-

-

Data Analysis: Calculating the Mass Shift To accurately identify the modified residue, you must search for the specific mass addition.

| Component | Formula | Monoisotopic Mass (Da) |

| Probe (Intact) | C₅H₅FN₂O₃S | 192.0005 |

| Leaving Group | –F | 18.9984 |

| Adduct Added | –SO₂–(2-OMe-Pyrimidine) | 173.0021 |

Note: Configure your search engine (MaxQuant/Proteome Discoverer) with a variable modification of +173.0021 Da on Tyr, Lys, His, and Ser.

Visualization of Experimental Workflow

Diagram 2: Chemical Proteomics Workflow for 2-OMe-Pyr-SF

Caption: Step-by-step workflow for validating covalent modification and identifying the binding site.

Scientific Integrity & Troubleshooting

Trustworthiness (Self-Validating Systems):

-

The "Click" Control: If your probe contains an alkyne handle (or if you synthesize an analog with one), perform a CuAAC reaction with a fluorescent azide after labeling. A fluorescent band on SDS-PAGE that disappears upon co-incubation with the non-alkyne parent compound confirms specific covalent labeling.

-

Pepsin Digestion: If Trypsin fails to generate coverage of the binding site (e.g., if the modification blocks a Lysine cleavage site), use Chymotrypsin or Pepsin for alternative cleavage specificity.

Expertise & Causality:

-

Why 2-Methoxy? Without the methoxy group, the pyrimidine-5-sulfonyl fluoride is significantly less stable. The electron donation extends the half-life in buffer, allowing the molecule time to find its specific binding pocket before hydrolyzing.

-

Why pH 7.5? SuFEx on Tyrosine is sensitive to pH. While Tyrosine pKa is ~10, the local environment in a binding pocket can lower this. Running the assay at pH 7.5 ensures you are capturing biologically relevant nucleophiles, not just forcing non-specific chemistry that might occur at pH 9.

References

-

Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. National Institutes of Health. Available at: [Link]

-

Bogyo, M., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PubMed Central. Available at: [Link]

- Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Foundational text for SuFEx chemistry principles).

-

Grygorenko, O. O. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

Sources

The Emerging Role of 2-Methoxypyrimidine-5-sulfonyl Fluoride in Chemical Biology: A Technical Guide

Introduction: Beyond Cysteine Targeting with Privileged Electrophiles

In the landscape of chemical biology and drug discovery, the pursuit of covalent inhibitors and chemical probes has predominantly centered on the targeting of cysteine residues due to their high nucleophilicity. However, this focus has left a vast portion of the proteome inaccessible. The emergence of sulfonyl fluorides (SFs) as "privileged" electrophilic warheads has marked a paradigm shift, enabling the covalent modification of a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3][4] This expansion of the targetable proteome has opened new avenues for inhibitor design, target identification, and the development of novel therapeutic modalities.[3][4]

This technical guide delves into the applications of a specific, yet broadly representative, member of this class: 2-Methoxypyrimidine-5-sulfonyl fluoride . By dissecting its underlying chemical principles and extrapolating from the well-established reactivity of aryl sulfonyl fluorides, this document will serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile chemical tool. We will explore its mechanistic underpinnings, potential applications in chemoproteomics and drug discovery, and provide detailed protocols for its utilization in the laboratory.

Core Principles: The Unique Reactivity of the Sulfonyl Fluoride Warhead

The utility of sulfonyl fluorides stems from a finely tuned balance of aqueous stability and reactivity towards biological nucleophiles.[3][4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a critical feature for biological experiments.[4] Their reactivity is context-dependent, targeting amino acid residues with enhanced nucleophilicity within specific protein microenvironments, such as enzyme active sites or protein-protein interaction interfaces.[3][4]

The covalent modification proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[5] The pyrimidine core of 2-Methoxypyrimidine-5-sulfonyl fluoride is expected to influence its reactivity and binding specificity. The electron-withdrawing nature of the pyrimidine ring can enhance the electrophilicity of the sulfonyl group, while the methoxy substituent may modulate its solubility and electronic properties.

Mechanism of Covalent Modification

The covalent modification of a target protein by 2-Methoxypyrimidine-5-sulfonyl fluoride is a targeted event driven by both the intrinsic reactivity of the sulfonyl fluoride and the specific microenvironment of the target residue. The following diagram illustrates the general mechanism of action.

Caption: General mechanism of covalent protein modification by 2-Methoxypyrimidine-5-sulfonyl fluoride.

Applications in Chemical Biology and Drug Discovery

The unique properties of 2-Methoxypyrimidine-5-sulfonyl fluoride position it as a powerful tool for a range of applications in chemical biology and drug discovery.

Covalent Enzyme Inhibition

A primary application of sulfonyl fluorides is the irreversible inhibition of enzymes, particularly serine proteases, where they target the active site serine residue.[3][4][5] The phenoxyethane scaffold in similar molecules can direct the sulfonyl fluoride to specific targets.[5] The 2-methoxypyrimidine moiety can be rationally designed to interact with specific enzyme pockets, thereby conferring selectivity.

Chemoproteomics and Target Identification

Functionalized versions of 2-Methoxypyrimidine-5-sulfonyl fluoride, incorporating a reporter tag such as an alkyne or azide, can be used as activity-based probes for target identification and validation.[5][6] These probes covalently label their protein targets in complex biological systems, such as cell lysates or living cells. Subsequent click chemistry with a biotin or fluorophore tag allows for the enrichment and identification of these targets by mass spectrometry.[5][7] This approach is invaluable for elucidating the mechanism of action of bioactive compounds and discovering novel drug targets.[3][4]

Covalent Ligand Discovery for Undruggable Targets

Many challenging drug targets, such as transcription factors and scaffolding proteins, lack deep binding pockets suitable for high-affinity reversible binders. Covalent ligands, including those based on the sulfonyl fluoride warhead, offer an alternative strategy by forming a stable bond with a target protein, often leading to enhanced potency and duration of action.[1] Fragment-based screening approaches using libraries of sulfonyl fluoride-containing fragments can be employed to identify initial hits that can be further optimized into potent and selective covalent inhibitors.[8]

Experimental Protocols

The following protocols provide a framework for utilizing 2-Methoxypyrimidine-5-sulfonyl fluoride and its derivatives in common chemical biology workflows.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 2-Methoxypyrimidine-5-sulfonyl fluoride against a purified enzyme, using a colorimetric or fluorometric substrate.

Materials:

-

2-Methoxypyrimidine-5-sulfonyl fluoride

-

Purified target enzyme

-

Assay buffer (optimized for the target enzyme)

-

Substrate (e.g., p-nitrophenyl acetate for serine proteases)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-Methoxypyrimidine-5-sulfonyl fluoride in an appropriate solvent (e.g., DMSO).

-

Serially dilute the compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted compound or vehicle control to triplicate wells.

-

Add the purified enzyme to each well and incubate for a defined period (e.g., 30 minutes) at the optimal temperature to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each concentration and determine the IC₅₀ value.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines a typical workflow for identifying the protein targets of an alkyne-functionalized 2-Methoxypyrimidine-5-sulfonyl fluoride probe in a cell lysate.

Materials:

-

Alkyne-functionalized 2-Methoxypyrimidine-5-sulfonyl fluoride probe

-

Cultured cells

-

Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4)

-

Azide-functionalized biotin

-

Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and a reducing agent (e.g., TCEP or sodium ascorbate)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Workflow:

Caption: A streamlined workflow for Activity-Based Protein Profiling (ABPP).

Procedure:

-

Culture and harvest cells, then prepare a cell lysate.

-

Treat the cell lysate with the alkyne-probe at a predetermined concentration and incubate for a specific time (e.g., 1 hour) at room temperature.

-

Perform a click reaction by adding the azide-biotin, CuSO₄, TBTA, and reducing agent to the lysate.

-

Incubate the reaction mixture to allow for the covalent attachment of biotin to the probe-labeled proteins.

-

Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins and prepare them for analysis by SDS-PAGE and Western blotting (for validation) or by mass spectrometry for proteome-wide identification.

Quantitative Data and Analysis

The inhibitory potency of 2-Methoxypyrimidine-5-sulfonyl fluoride and its analogs can be quantified and compared across different targets. The following table provides a hypothetical example of such a comparison.

| Target Enzyme | IC₅₀ (µM) | k_inact/K_I (M⁻¹s⁻¹) |

| Serine Protease A | 0.5 | 10,000 |

| Serine Protease B | 15.2 | 500 |

| Cysteine Protease C | >100 | Not determined |

| Kinase D | >100 | Not determined |

This is hypothetical data for illustrative purposes.

Conclusion and Future Directions

2-Methoxypyrimidine-5-sulfonyl fluoride represents a valuable chemical entity within the expanding toolkit of covalent chemical biology. Its potential to target a diverse range of nucleophilic amino acids opens up exciting possibilities for developing novel enzyme inhibitors, mapping protein-ligand interactions, and tackling previously "undruggable" targets. Future research will likely focus on the development of more sophisticated derivatives with enhanced selectivity and the application of this scaffold in the design of targeted protein degraders and other advanced therapeutic modalities. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this promising chemical tool.

References

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

-

Approaches to covalent protein modification in chemical biology and drug discovery. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

van der Hoorn, R. A. L., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Retrieved February 18, 2026, from [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved February 18, 2026, from [Link]

-

Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]

-

Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health. Retrieved February 18, 2026, from [Link]

-

Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]

-

The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (n.d.). ChemRxiv. Retrieved February 18, 2026, from [Link]

-

Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (n.d.). eScholarship, University of California. Retrieved February 18, 2026, from [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

-

Covalent Modification that Enhances Protein Properties and Functions and Folds Random Coil into Alpha-Helix. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

-

Applications of sulfonyl fluorides Examples of biologically active.... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). eScholarship, University of California. Retrieved February 18, 2026, from [Link]

-

Chemoproteomics with two common SuFEx electrophiles. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

-

5-fluoro-2-methoxypyridine-4-sulfonyl fluoride. (n.d.). Aaron Chemistry. Retrieved February 18, 2026, from [Link]

-

Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (n.d.). MassIVE. Retrieved February 18, 2026, from [Link]

-

2-Fluoro-5-methoxypyrimidine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]

-

Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. (n.d.). Moffitt Cancer Center. Retrieved February 18, 2026, from [Link]

-

The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

A) A previously reported sulfonyl fluoride probe for covalent lysine.... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Proteomics sample preparation. (n.d.). Protocols.io. Retrieved February 18, 2026, from [Link]

-

Electrochemical regioselective synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines via multi-component radical cascade reactions. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

-

The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

-

Protocol for generating high-fidelity proteomic profiles using DROPPS. (n.d.). STAR Protocols. Retrieved February 18, 2026, from [Link]

-

Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]

-

Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 18, 2026, from [Link]

-

MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. (n.d.). Retrieved February 18, 2026, from [Link]

-

An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]

-

Drug Discovery Services. (n.d.). Provid Pharmaceuticals. Retrieved February 18, 2026, from [Link]

-

Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

-

Protocols for Proteomic Analysis: Isolation, Solubilization and Hydrolysis by Proteases. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Structural Analysis and Molecular Weight of 2-Methoxypyrimidine-5-sulfonyl Fluoride

Executive Summary

2-Methoxypyrimidine-5-sulfonyl fluoride is a specialized electrophilic warhead utilized in the rapidly expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are highly susceptible to non-specific hydrolysis, this sulfonyl fluoride derivative exhibits "Goldilocks" reactivity: it is sufficiently stable in aqueous physiological buffers yet reacts selectively with specific nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, Serine) within protein binding pockets. This guide provides a definitive structural analysis, precise molecular weight calculations, and rigorous characterization protocols for researchers integrating this motif into covalent inhibitors or chemical probes.

Physicochemical & Structural Profile[1]

Molecular Identity

The molecule consists of a pyrimidine heteroaromatic core substituted at the C2 position with a methoxy group (electron-donating) and at the C5 position with a sulfonyl fluoride group (electron-withdrawing). This "push-pull" electronic system modulates the reactivity of the sulfur center, making it a tunable candidate for covalent drug discovery.

| Parameter | Value | Notes |

| IUPAC Name | 2-methoxypyrimidine-5-sulfonyl fluoride | |

| CAS Number | Not widely listed; derivative of 1108654-53-0 (Chloride) | Common precursor: Sulfonyl Chloride |

| Molecular Formula | C₅H₅FN₂O₃S | |

| Average Molecular Weight | 192.17 g/mol | Standard abundance |

| Monoisotopic Mass | 192.0005 Da | For High-Res Mass Spectrometry (HRMS) |

| SMILES | COc1ncc(cn1)S(=O)(=O)F | |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic, membrane permeable |

| Topological Polar Surface Area | ~68 Ų | Good oral bioavailability potential |

Structural Symmetry & Topology

The molecule possesses a

Synthesis & Production Protocol

While the sulfonyl chloride derivative is commercially available, the sulfonyl fluoride is often synthesized in-house to ensure maximum activity, as the S-F bond is robust but the precursor chloride degrades.

Synthesis Workflow (Chloride to Fluoride Exchange)

The most reliable method utilizes a biphasic substitution reaction with Potassium Bifluoride (

Reagents:

-

2-Methoxypyrimidine-5-sulfonyl chloride (1.0 eq)

-

Potassium Bifluoride (

) (2.0 - 3.0 eq) -

Solvent: Acetonitrile (

) / Water (

Protocol:

-

Dissolution: Dissolve the sulfonyl chloride in acetonitrile.

-

Activation: Prepare a saturated aqueous solution of

. -

Reaction: Add the aqueous salt solution to the organic phase dropwise at 0°C.

-

Stirring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the fluoride is typically more polar/moves differently than chloride) or LC-MS.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

. -

Purification: Concentrate in vacuo. The product usually crystallizes as a white solid. If necessary, purify via silica flash chromatography (Hexane/EtOAc).

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the probe before biological application, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the proton spectrum, making impurities immediately obvious.

-

H NMR (400 MHz,

- ~9.00 ppm (s, 2H): Pyrimidine protons at C4 and C6. These are chemically equivalent due to symmetry. Their high shift is due to the electron-withdrawing nature of the N-heterocycle and the sulfonyl group.

-

~4.15 ppm (s, 3H): Methoxy group (

-

Note: If you see two distinct aromatic signals, the symmetry is broken (likely hydrolysis to the sulfonic acid or ring degradation).

-

F NMR (376 MHz,

-

+60 to +65 ppm (s, 1F): Characteristic shift for Ar-

-

Validation: This signal must be a singlet. The appearance of a signal at -120 ppm indicates free fluoride ion (degradation), and signals around +30 to +40 ppm may indicate sulfonyl fluoride hydrolysis products or impurities.

-

+60 to +65 ppm (s, 1F): Characteristic shift for Ar-

Mass Spectrometry (HRMS)

-

Ionization: ESI (Positive mode) is often difficult for neutral sulfonyl fluorides. APCI or ESI (Negative mode) looking for hydrolysis adducts may be required, but direct detection is best via:

-

Target Mass:

(Calculated). -

Fragmentation: Expect a characteristic loss of the

group (mass 83) or -

Isotope Pattern: Sulfur (

/

Infrared Spectroscopy (IR)

-

Asymmetric

stretch: ~1410-1420 -

Symmetric

stretch: ~1200-1210 -

S-F stretch: ~760-780

(Strong, characteristic band).

Functional Applications: SuFEx Chemistry

This molecule is designed as a SuFEx warhead . Unlike reactive chloroacetamides (which target Cysteine), sulfonyl fluorides are "latent" electrophiles. They do not react with water or free thiols at physiological pH but undergo rapid exchange when the fluoride is activated by the local protein environment (e.g., H-bonding in an enzyme pocket) or by specific nucleophiles like Tyrosine (phenol) or Lysine (amine).

Mechanism of Action

-

Recognition: The pyrimidine scaffold directs the molecule to the target binding site (e.g., ATP binding pocket of a kinase).

-

Activation: The protein environment polarizes the S-F bond.

-

Exchange: A nucleophilic residue (Tyr-OH, Lys-NH2) attacks the Sulfur(VI) center.

-

Ejection: Fluoride (

) is released as a non-toxic leaving group. -

Covalent Bond: A stable Sulfonate (O-S) or Sulfonamide (N-S) bond is formed.

References

-

Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

-

Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Link

-

Bare, G. A. L. (2023).[1] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Link

-

Carneiro, S. N., et al. (2023).[2] Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Link

-

PubChem. 2-(Difluoromethylsulfanyl)-5-methoxypyrimidine Compound Summary. (Used for structural analog comparison). National Library of Medicine. Link

Sources

Precision Covalent Targeting: The Pyrimidine Sulfonyl Fluoride (PySF) Modality

Topic: Binding affinity of pyrimidine sulfonyl fluorides to protein targets Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The renaissance of covalent inhibition in drug discovery has shifted focus from promiscuous electrophiles (e.g., acrylamides) to "tunable" warheads. Pyrimidine Sulfonyl Fluorides (PySFs) represent a premier class of Sulfur-Fluoride Exchange (SuFEx) reagents. Unlike their benzene analogs, PySFs utilize the electron-deficient pyrimidine heterocycle to modulate the electrophilicity of the sulfur(VI) center, enabling the specific targeting of non-catalytic tyrosine, lysine, and histidine residues.

This guide provides a rigorous technical framework for designing PySF probes and quantifying their binding efficiency. We move beyond simple

The Chemical Logic of Pyrimidine Sulfonyl Fluorides

The "Goldilocks" Reactivity Zone

Sulfonyl fluorides (SFs) are unique among electrophiles because they possess high thermodynamic stability (resistant to reduction and hydrolysis) but high kinetic reactivity toward specific nucleophiles in the protein pocket.

-

Benzene-SFs: Often too stable. They require significant activation by the local protein environment or high pH to react with tyrosine.

-

Pyrimidine-SFs: The nitrogen atoms in the pyrimidine ring exert a strong inductive electron-withdrawing effect (

effect). This pulls electron density away from the sulfur center, making it more electrophilic than the benzene analog, yet less prone to rapid hydrolysis than aliphatic sulfonyl fluorides.

Mechanism of Action: SuFEx

The reaction follows a concerted substitution mechanism at the sulfur center. Crucially, this reaction is context-dependent . The PySF warhead does not react with free tyrosine in solution at neutral pH; it requires the target residue to be activated (deprotonated) by a neighboring basic residue or a specific water network within the binding pocket.

Diagram 1: PySF Reaction Coordinate

The following diagram illustrates the SuFEx mechanism where a specific Tyrosine (Tyr) residue attacks the PySF warhead.

Figure 1: Reaction coordinate of PySF-mediated covalent modification. Note the reversible binding step (

Quantifying Affinity: The Standard

For PySFs, measuring equilibrium binding constants (

The Kinetic Constants[3]

- (M): The affinity of the ligand for the binding pocket (reversible recognition).[2] Lower is better.

-

(

-

(

Protocol: Intact Protein Mass Spectrometry (LC-MS)

This is the most robust method for determining PySF binding kinetics. It directly observes the conversion of unmodified protein to the [Protein + Ligand] adduct over time.

Experimental Workflow:

-

Preparation: Dilute protein (e.g., 1 µM) into assay buffer (typically 50 mM HEPES, pH 7.5).

-

Incubation: Add PySF inhibitor at varying concentrations (e.g., 0.5x to 10x

). -

Time-Course Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove aliquots.

-

Quenching: Immediately quench reaction with 0.1% Formic Acid (lowers pH, protonating the nucleophile) or 4M Urea (denatures protein).

-

Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute spectra to obtain ratios of Unmodified vs. Modified protein.

Diagram 2: Kinetic Assay Workflow

Figure 2: Step-by-step workflow for determining kinetic parameters using Intact Protein Mass Spectrometry.

Data Calculation

Calculate the observed rate constant (

Then, plot

Structural Considerations & Heterocycle Comparison

The choice of the pyrimidine ring is not arbitrary. It serves as an electronic tuner. The table below compares the PySF warhead against other common SuFEx motifs.

| Warhead Type | Electronic Character | Intrinsic Reactivity | Stability ( | Target Residues |

| Benzene-SF | Neutral/Weakly withdrawing | Low | High (>24h) | Activated Tyr/Lys |

| Pyrimidine-SF | Strongly withdrawing | Medium-High | Moderate (6-12h) | Tyr, Lys, His |

| Fluorosulfate | Variable | Very Low | Very High (>48h) | Tyr (requires proximity) |

| Vinyl Sulfone | Conjugated system | High | Low (Cysteine reactive) | Cys (mostly) |

Key Insight: Pyrimidine-SFs are preferred when the target residue is a Tyrosine that is not hyper-reactive. The pyrimidine core lowers the

Case Study: WRN Helicase Inhibition

A definitive application of PySF technology is found in the development of WRN helicase inhibitors (e.g., H3B-968).[6]

-

Target: WRN Helicase (synthetic lethal target in MSI-high cancers).

-

Challenge: No obvious cysteine in the ATP pocket.

-

Solution: A pyrimidine sulfonyl fluoride/sulfonamide scaffold was designed.

-

Mechanism: The inhibitor binds reversibly (

) to the ATP pocket. The pyrimidine-SF warhead is positioned adjacent to a specific tyrosine/lysine. The nitrogen in the pyrimidine ring assists in orienting the warhead and activating the sulfur center. -

Result: High potency (

) and exquisite selectivity due to the requirement for both structural fit and specific nucleophile geometry.

References

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[5] [Link]

-

Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology.[7] [Link]

-

Yu, Z., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN.[6] Journal of Medicinal Chemistry.[5] [Link]

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

-

London, N., et al. (2014). Covalent docking of sulfonyl fluorides. Journal of Chemical Information and Modeling. [Link]

Sources

- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 2. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Bioconjugation via SuFEx: The 2-Methoxypyrimidine-5-Sulfonyl Fluoride Workflow

Executive Summary

2-Methoxypyrimidine-5-sulfonyl fluoride (hereafter referred to as 2-OMe-Py-SF ) represents a specialized class of "tunable" electrophiles for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides (which are prone to rapid hydrolysis) or unactivated alkyl sulfonyl fluorides (which are often inert), the 2-OMe-Py-SF scaffold occupies a "Goldilocks" zone of reactivity.

The electron-deficient pyrimidine ring activates the sulfur(VI) center for nucleophilic attack, while the electron-donating methoxy group at the C2 position modulates this electrophilicity, preventing non-specific background labeling. This unique electronic profile makes it an ideal warhead for tyrosine-selective bioconjugation and activity-based protein profiling (ABPP) , particularly within the promiscuous binding sites of enzymes like Glutathione S-Transferases (GSTs) and kinases.

Mechanism of Action: Context-Dependent SuFEx

The core mechanism relies on the SuFEx reaction, a "click" chemistry transformation defined by the exchange of a fluoride leaving group for a nucleophile at a hexavalent sulfur center.[1]

The Reactivity Hierarchy

While SuFEx warheads can theoretically react with Lysine (Lys), Histidine (His), and Tyrosine (Tyr), 2-OMe-Py-SF exhibits a distinct preference for Tyrosine residues located in specific microenvironments.

-

Activation: The phenol side chain of Tyrosine (

) is generally unreactive at physiological pH. However, in a protein binding pocket, adjacent basic residues (e.g., Arg, Lys) can depress the -

Exchange: The phenolate attacks the S(VI) center of the 2-OMe-Py-SF.

-

Stabilization: The transition state is stabilized by the pyrimidine ring.

-

Departure: Fluoride (

) is ejected as a stable leaving group (heterolytic cleavage). -

Covalent Bond: A stable aryl fluorosulfate or sulfonate linkage is formed.

Mechanistic Pathway Diagram

Figure 1: Mechanism of Tyrosine-selective SuFEx labeling. The local protein environment activates the Tyrosine residue, enabling specific attack on the sulfonyl fluoride warhead.

Application Note: Designing Covalent Probes

This reagent is rarely used as a generic "paint" for protein surfaces. Instead, it is best deployed in two specific contexts:

Context A: Ligand-Directed Labeling (Targeted)

By attaching the 2-OMe-Py-SF moiety to a known reversible ligand (e.g., a kinase inhibitor), you convert it into a Targeted Covalent Inhibitor (TCI) .

-

Benefit: The warhead only reacts when the ligand binds, ensuring specificity.

-

Design Rule: The warhead must be positioned to reach a nucleophilic residue (Tyr/Lys/His) within 3-5 Å of the binding site.

Context B: Fragment-Based Screening (Untargeted)

Used as a standalone fragment or part of a library to identify "ligandable" pockets in the proteome.

-

Benefit: Identifies cryptic pockets where Tyrosine residues are unusually reactive (e.g., catalytic sites).

Detailed Protocol: Covalent Engagement Assay

Objective: To evaluate the covalent labeling of a target protein by a 2-OMe-Py-SF probe using LC-MS analysis.

Materials & Reagents

| Component | Specification | Notes |

| Probe Stock | 10-50 mM in DMSO | Store at -20°C. Avoid moisture (slow hydrolysis). |

| Reaction Buffer | 50 mM HEPES or PBS, pH 7.5 | Tris is not recommended as a reaction buffer (primary amine may compete). |

| Target Protein | >90% Purity, 5-20 µM | Avoid buffers with high DTT/BME if possible, though SuFEx is generally redox-tolerant. |

| Quench Buffer | 1% Formic Acid or 50 mM Tris (pH 8.0) | Acid completely stops the reaction; Tris scavenges excess probe. |

| Digestion Enzyme | Trypsin / Chymotrypsin | Sequencing grade. |

Experimental Workflow

Step 1: Reaction Setup

-

Dilute the Target Protein to 10 µM in Reaction Buffer (50 µL final volume).

-

Add 2-OMe-Py-SF Probe to a final concentration of 100 µM (10x excess).

-

Note: For ligand-directed probes with high affinity, stoichiometric equivalents (1.1x - 2x) are preferred to demonstrate specificity.

-

-

Include a Vehicle Control (DMSO only) and a Competition Control (pre-incubate with excess non-covalent ligand if available).

Step 2: Incubation

-

Incubate at 37°C for 2 hours (or Room Temp for 4 hours).

-

Expert Insight: Unlike sulfonyl chlorides which react in seconds, SuFEx is slower. Time is required for the probe to sample the binding pocket and find the correct geometry for fluoride displacement.

-

Step 3: Quenching & Cleanup

-

Quench: Add 5 µL of 10% Formic Acid (for MS analysis) or 50 mM Tris pH 8.0 (for gel analysis).

-

Desalt: Remove excess unreacted probe using a Zeba™ Spin Desalting Column (7K MWCO) or by protein precipitation (Acetone/TCA).

-

Critical: Unreacted probe can label the digestion enzyme (Trypsin) in the next step, complicating data analysis.

-

Step 4: Analysis (LC-MS/MS)

-

Perform standard tryptic digestion.

-

Data Search Parameters:

Protocol Workflow Diagram

Figure 2: Step-by-step workflow for evaluating covalent protein labeling.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Labeling Observed | pH too low | Increase pH to 8.0 to facilitate Tyrosine deprotonation. |

| Steric Hindrance | The warhead may be buried. Try a longer linker between the ligand and the 2-OMe-Py-SF moiety. | |

| Non-Specific Labeling | Concentration too high | Titrate probe down (100 µM -> 10 µM). SuFEx should be driven by affinity, not mass action. |

| Probe Precipitation | Low solubility | Ensure DMSO concentration is 1-5%. Use a more soluble linker if synthesizing a custom probe. |

| High Background on Gel | Incomplete Quench | Ensure excess probe is removed (desalting) before adding SDS buffer, as boiling can force non-specific reactions. |

References

-

Chemical Proteomics with Sulfonyl Fluoride Probes. Gu, C., et al. (2013).[2][6] Chemistry & Biology.

- Key Insight: Establishes the utility of sulfonyl fluorides for mapping functional tyrosines in GSTs.

-

Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Narayanan, A. & Jones, L. H. (2015).[2][5] Chemical Science.

- Key Insight: Comprehensive review of reactivity profiles, stability, and applic

-

SuFEx Click Chemistry for Protein Functionalization.Sharpless, K. B., et al. (2014). Angewandte Chemie.

-

Key Insight: Foundational text on the Sulfur-Fluoride Exchange mechanism and its biocompatibility.[7]

-

-

Rational Targeting of Active-Site Tyrosine Residues.Jones, L. H., et al. (2015). ACS Chemical Biology.

- Key Insight: Demonstrates the use of heteroaryl sulfonyl fluorides for targeted covalent inhibition.

Sources

- 1. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]

Solvent compatibility for 2-Methoxypyrimidine-5-sulfonyl fluoride reactions

Application Note: Solvent System Optimization for 2-Methoxypyrimidine-5-sulfonyl Fluoride (2-MP-SF) in SuFEx Chemoproteomics and Synthesis

Abstract

This guide details the solvent compatibility, stability profiles, and reaction protocols for 2-Methoxypyrimidine-5-sulfonyl fluoride (2-MP-SF) . As a heteroaryl sulfonyl fluoride, 2-MP-SF serves as a privileged "SuFEx" (Sulfur-Fluoride Exchange) warhead. Unlike aliphatic sulfonyl fluorides (e.g., PMSF), the pyrimidine core introduces unique electronic effects that modulate reactivity and hydrolytic stability. This document provides validated protocols for stock preparation, chemical synthesis, and protein labeling, emphasizing the suppression of side reactions such as hydrolysis and nucleophilic aromatic substitution (

Introduction: The Pyrimidine Advantage in SuFEx

Sulfonyl fluorides are the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a "click" reaction class pioneered by Sharpless and co-workers. While generally stable to hydrolysis compared to sulfonyl chlorides, their reactivity is heavily solvent-dependent.

2-MP-SF is distinct due to the electron-deficient pyrimidine ring. The C5-sulfonyl group is activated, making it an excellent electrophile for:

-

Covalent Probe Discovery: Targeting Ser, Tyr, Lys, or His residues in proteins.[1]

-

Medicinal Chemistry: Late-stage functionalization of drug scaffolds.

Critical Consideration: The 2-methoxy group is electron-donating by resonance but resides on an electron-deficient ring activated by the sulfonyl group. Inappropriate solvent or base choices can trigger two competing pathways:

-

Pathway A (Desired): SuFEx at the Sulfur center (displacement of Fluoride).[2]

-

Pathway B (Undesired):

at the C2 carbon (displacement of Methoxy).

Solvent Compatibility Matrix

The following matrix categorizes solvents based on 2-MP-SF solubility and chemical stability over 24 hours at 25°C.

| Solvent Class | Recommended Solvents | Solubility | Stability | Application Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mM) | Excellent | Ideal for stock solutions. Anhydrous grades required to prevent slow hydrolysis over months. |

| Polar Aprotic | Acetonitrile (MeCN) | High (>50 mM) | Excellent | Preferred for chemical synthesis and LC-MS analysis. Easy to remove. |

| Non-Polar | DCM, CHCl₃ | Moderate | Good | Useful for synthetic workups. Avoid if trace HCl (stabilizer) is present. |

| Protic | Methanol, Ethanol | High | Variable | Caution: Can form sulfonate esters (solvolysis) if catalyzed by base. |

| Aqueous | PBS, HEPES, Tris | Poor (<1 mM) | pH Dependent | Stable at pH < 7.5. Hydrolysis accelerates at pH > 8.0. Requires co-solvent (DMSO). |

Mechanistic Insight: The "Water-on-Water" Effect

Understanding solvent causality is vital for reproducibility.

-

Fluoride Stabilization: In pure organic solvents (e.g., DCM), the S-F bond is extremely robust because fluoride is a poor leaving group in the absence of hydrogen bonding.

-

Aqueous Activation: In aqueous buffers or protic co-solvents, water molecules H-bond to the fluorine atom, weakening the S-F bond and stabilizing the departing fluoride ion (

). This "water activation" is often required for protein labeling but also drives hydrolysis. -

The Pyrimidine Risk: High dielectric constant solvents (DMSO) stabilize the transition state for

reactions. If using strong nucleophiles (primary amines) in DMSO at high temperatures, you risk displacing the 2-methoxy group.

Experimental Protocols

Protocol A: Stock Solution Preparation (Self-Validating)

Purpose: Create a stable, high-concentration stock for downstream applications.

-

Weighing: Weigh 2-MP-SF into a glass vial. (Note: It is typically a crystalline solid).[3]

-

Solvent: Add anhydrous DMSO or DMAc to achieve a concentration of 50 mM .

-

Why? DMSO prevents hydrolysis and allows high dilution factors in biological assays.

-

-

Dissolution: Vortex for 30 seconds. Sonicate if necessary (max 1 min).

-

Validation (QC):

-

Dilute 1 µL of stock into 999 µL MeCN/Water (1:1).

-

Inject on LC-MS.

-

Pass Criteria: Single peak at MW (M+H or M+Na), no trace of sulfonic acid (hydrolysis product, M-F+OH).

-

-

Storage: Aliquot into single-use vials. Store at -20°C. Stable for >6 months.

Protocol B: Chemical Synthesis (Sulfonamide Formation)

Purpose: Reacting 2-MP-SF with a primary amine (R-NH2) to form a sulfonamide.

-

Solvent: Acetonitrile (MeCN).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG.

-

Expert Note: Inorganic bases (K2CO3) are often too insoluble in MeCN for rapid SuFEx.

-

-

Stoichiometry: 1.0 equiv 2-MP-SF : 1.1 equiv Amine : 1.2 equiv DBU.

Steps:

-

Dissolve 2-MP-SF in MeCN (0.1 M).

-

Add DBU dropwise.

-

Monitor: Stir at Room Temperature (RT).

-

Time: SuFEx is usually fast (10 min - 2 hrs).

-

Checkpoint: If reaction is slow, DO NOT heat above 50°C initially. Heating increases the risk of attacking the 2-methoxy group.

-

-

Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove DBU), dry over MgSO4.

Protocol C: Protein Labeling (Chemoproteomics)

Purpose: Covalent labeling of target proteins in complex lysates.

-

Buffer: PBS (pH 7.4).

-

Co-solvent: DMSO (Final concentration 1-2%).

Steps:

-

Prepare protein lysate at 1 mg/mL in PBS.

-

Add 2-MP-SF stock (50 mM DMSO) to lysate to achieve final probe concentration of 50–100 µM.

-

Incubation: 1 hour at 37°C or 4 hours at RT.

-

Quenching:

-

Option A (Analysis): Add 4X SDS Loading Buffer (containing mercaptoethanol) and boil.

-

Option B (Pull-down): Precipititate protein with cold acetone to remove excess unreacted probe.

-

-

Troubleshooting: If high background labeling is observed, reduce pH to 7.0 to decrease non-specific reactivity of surface lysines.

Visualizations

Figure 1: Solvent & Stability Decision Tree

Caption: Logic flow for selecting the appropriate solvent system based on application and pH constraints.

Figure 2: Reaction Pathways & Competition

Caption: Mechanistic competition between desired SuFEx (Sulfur attack) and undesired SNAr (Ring attack) or Hydrolysis.

References

-

Sharpless, K. B., et al. (2014).[6][8][9][10] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Jones, L. H., et al. (2017). "A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions." Organic & Biomolecular Chemistry, 15, 9685–9695.[11] Link

-

Dong, J., et al. (2014).[9] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie, 53(36), 9466-9470. Link

-

Grygorenko, O. O., et al. (2020). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

-

Am Ende, C. W., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943–3947.[8] Link

Sources

- 1. Sulfonyl Fluorides - Enamine [enamine.net]

- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Installation of -SO2F groups onto primary amides [beilstein-journals.org]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]

Application Notes and Protocols for the Synthesis of Pyrimidine Sulfonyl Fluoride Analogs

Introduction: The Rising Prominence of Pyrimidine Sulfonyl Fluorides in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. When functionalized with a sulfonyl fluoride (-SO₂F) group, this privileged heterocycle is transformed into a powerful tool for modern drug discovery and chemical biology. Pyrimidine sulfonyl fluorides act as versatile electrophilic probes and covalent inhibitors, capable of forming stable, irreversible bonds with nucleophilic amino acid residues (such as lysine, tyrosine, and serine) in protein targets.[1][2] This property is particularly valuable in the development of targeted covalent inhibitors for protein kinases, where the pyrimidine moiety can serve as a hinge-binding element, positioning the sulfonyl fluoride warhead for selective reaction with a nearby lysine residue.[1][3]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and "tunable" reactivity. They are generally more resistant to hydrolysis and reduction, making them more robust for handling, storage, and biological application.[3][4] This unique reactivity profile has positioned sulfonyl fluorides as key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction.[5]

However, the synthesis of pyrimidine sulfonyl fluorides is not without its challenges. The primary obstacle is the inherent instability of the key intermediate, pyrimidine sulfonyl chloride, which can readily decompose via SO₂ extrusion.[6][7] Therefore, successful synthesis relies on carefully designed protocols that often generate and consume this intermediate in situ.

This guide provides two robust, step-by-step protocols for the synthesis of pyrimidine sulfonyl fluoride analogs from common starting materials: pyrimidine thiols and aminopyrimidines. It is designed for researchers in drug development and chemical biology, offering not just procedural steps, but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.

Strategic Overview: Selecting Your Synthetic Pathway

The choice of synthetic route primarily depends on the availability of the starting pyrimidine precursor. The two most reliable and versatile methods begin with either a pyrimidine thiol (mercaptopyrimidine) or an aminopyrimidine.

Caption: Decision workflow for selecting the appropriate synthetic protocol.

| Feature | Protocol 1: From Pyrimidine Thiol | Protocol 2: From Aminopyrimidine |

| Precursor | Pyrimidine Thiol / Mercaptan | Aminopyrimidine |

| Key Transformation | Oxidative Chlorination followed by Halide Exchange | Diazotization followed by Fluorosulfonylation |

| Primary Advantage | Operationally simple, one-pot procedure. | High functional group tolerance. |

| Key Challenge | Requires handling of bleach (NaOCl). | Diazonium intermediates can be unstable. |

| Reference | [8][9] | [10] |

Protocol 1: One-Pot Synthesis from Pyrimidine Thiols via Oxidative Fluorination

This method is highly effective for converting pyrimidine thiols into their corresponding sulfonyl fluorides in a single reaction vessel. The strategy hinges on the in situ generation of the unstable sulfonyl chloride intermediate, which is immediately trapped by a fluoride source.[8]

Causality and Scientific Rationale

The success of this protocol lies in its one-pot nature. Heteroaromatic sulfonyl chlorides, particularly those of electron-deficient rings like pyrimidine, are prone to rapid decomposition.[7] By generating the sulfonyl chloride from the thiol using an oxidant like sodium hypochlorite (NaOCl) and having the fluorinating agent, potassium bifluoride (KHF₂), present in the same pot, the unstable intermediate is converted to the much more stable sulfonyl fluoride as it is formed. KHF₂ is an excellent choice as it is an inexpensive, easy-to-handle solid that serves as an effective nucleophilic fluoride source.[4] The reaction is performed at low temperatures to minimize decomposition and side reactions.

Caption: Workflow for the one-pot oxidative fluorination of pyrimidine thiols.

Detailed Step-by-Step Methodology

Materials:

-

Substituted Pyrimidine Thiol (1.0 eq)

-

Acetonitrile (or appropriate solvent)

-

Potassium bifluoride (KHF₂, 3.0 - 5.0 eq)

-

Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~8.25%, 3.5 - 4.0 eq)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrimidine thiol (1.0 eq) and potassium bifluoride (KHF₂, 3.0-5.0 eq).

-

Solvent Addition: Add acetonitrile to the flask to form a slurry (approx. 0.2-0.5 M concentration with respect to the thiol).

-

Cooling: Cool the slurry to 0 °C in an ice bath with vigorous stirring.

-

Oxidation: Slowly add the aqueous sodium hypochlorite solution (3.5-4.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

-

Scientist's Note: This is a critical step. The slow addition of NaOCl is essential to control the exothermic oxidation and prevent the decomposition of the sulfonyl chloride intermediate.[9]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any excess oxidant. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Scientist's Note: The bicarbonate wash is important to remove any acidic byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrimidine sulfonyl fluoride.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

Protocol 2: Synthesis from Aminopyrimidines via Sandmeyer-Type Fluorosulfonylation

This protocol provides a powerful method to convert readily available aminopyrimidines into sulfonyl fluorides. It is a Sandmeyer-type reaction that proceeds via an in situ generated diazonium salt intermediate.[10] This copper-free variant is advantageous as it avoids potentially toxic metal waste streams.[10]